molecular formula C10H11BrN2O B1407058 N-(3-amino-4-bromophenyl)cyclopropanecarboxamide CAS No. 1541604-04-9

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide

Cat. No.: B1407058
CAS No.: 1541604-04-9
M. Wt: 255.11 g/mol
InChI Key: WGRBMDKUINDHGE-UHFFFAOYSA-N
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Description

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 286.14 g/mol. It is a white to off-white powder with a melting point of approximately 176-182°C

Preparation Methods

The synthesis of N-(3-amino-4-bromophenyl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-amino-4-bromobenzonitrile with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or the amide group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-bromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide can be compared with similar compounds such as:

    N-(3-amino-4-chlorophenyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-amino-4-fluorophenyl)cyclopropanecarboxamide: Contains a fluorine atom instead of bromine.

    N-(3-amino-4-iodophenyl)cyclopropanecarboxamide: Contains an iodine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen atoms.

Properties

IUPAC Name

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBMDKUINDHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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